4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride
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Overview
Description
“4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the molecular formula C7H12F3N·ClH. It has a molecular weight of 203.63 . This compound is typically in the form of a solid .
Molecular Structure Analysis
The molecular structure of “4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a methyl group and a trifluoromethyl group .
Physical And Chemical Properties Analysis
“4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride” is a solid at room temperature . It has a molecular weight of 203.63 .
Scientific Research Applications
- Application : 4-Methyl-4-(trifluoromethyl)piperidine hydrochloride serves as a reactant in C-N cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Researchers utilize this compound to create novel carbon-carbon and carbon-nitrogen bonds, facilitating the development of new chemical entities .
- Application : Scientists explore the synthesis of dopamine D₃ receptor antagonists using this compound. These antagonists play a crucial role in drug discovery for treating neurological disorders, including schizophrenia, Parkinson’s disease, and addiction. By modifying the piperidine structure, researchers aim to design potent and selective D₃ receptor ligands .
- Application : Medicinal chemists investigate the pharmacological properties of 4-Methyl-4-(trifluoromethyl)piperidine derivatives. These compounds may exhibit biological activity, making them potential drug candidates. Researchers explore structure-activity relationships (SAR) to optimize their efficacy, selectivity, and safety profiles .
- Application : 4-Methyl-4-(trifluoromethyl)piperidine hydrochloride finds utility in generating compound libraries based on sub-reactions of Ugi MCRs. These reactions allow efficient synthesis of diverse chemical scaffolds, aiding drug discovery and materials science .
- Application : Researchers use this compound as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, enabling the construction of complex molecules. Scientists incorporate it into diverse synthetic pathways to access novel compounds .
- Application : In chemical biology, scientists employ 4-Methyl-4-(trifluoromethyl)piperidine derivatives as probes to study biological processes. By attaching fluorescent or affinity tags, they can visualize specific targets within cells or tissues. These probes aid in understanding cellular pathways and identifying potential drug targets .
Catalysis and Cross-Coupling Reactions
Dopamine D₃ Receptor Antagonists
Medicinal Chemistry and Drug Design
Ugi Multicomponent Reactions (MCRs)
Organic Synthesis and Building Blocks
Chemical Biology and Probe Development
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may have an impact on the respiratory system .
Biochemical Pathways
The compound is used in the preparation of adenosine receptor antagonists . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Result of Action
It is suggested that the compound may cause skin irritation, serious eye irritation, and may affect the respiratory system .
Action Environment
The compound is recommended to be stored in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-methyl-4-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYIGWAYUGRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trifluoromethyl)piperidine;hydrochloride |
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